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Compound of Interest

Compound Name: Hemophan

CAS No.: 106254-94-8

Cat. No.: B1166102

Get Quote

This guide provides researchers, scientists, and drug development professionals with

comprehensive troubleshooting information and frequently asked questions for utilizing

Hemophan-based dialysis systems in a laboratory setting.

Frequently Asked Questions (FAQs)
Q1: What is Hemophan? A1: Hemophan is a modified cellulosic dialysis membrane. It is a

derivative of regenerated cellulose (RC) where a small percentage of the hydroxyl groups have

been substituted, significantly improving its biocompatibility compared to older cellulosic

membranes like Cuprophan.[1] It is commonly manufactured in a hollow fiber format for

efficient diffusion and sample processing.[2]

Q2: What are the main applications of Hemophan-based dialysis in the lab? A2: In a research

environment, Hemophan systems are primarily used for:

Buffer Exchange: Migrating a protein or other macromolecule from one buffer system to

another.

Desalting: Removing small molecular weight salts (e.g., NaCl, imidazole) from a sample.
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Purification: Separating large molecules from small, unwanted contaminants like reducing

agents, dyes, or preservatives.

Sample Concentration: Can be used to concentrate a sample by dialyzing against a

hygroscopic solution (e.g., polyethylene glycol).

Q3: How do I choose the correct Molecular Weight Cut-Off (MWCO)? A3: The Molecular

Weight Cut-Off (MWCO) is the nominal rating for the smallest average molecular mass of a

standard molecule that is retained by at least 90% by the membrane.[3][4] For optimal results:

To retain a molecule: Choose an MWCO that is at least half the molecular weight of your

molecule of interest. For example, to retain a 50 kDa protein, a membrane with an MWCO of

20 kDa or less is recommended.

To remove a molecule: Ensure the MWCO is significantly larger than the molecule you want

to remove.

For separation: For efficient separation of two molecules, their molecular weights should

differ by a factor of at least 25.

Q4: Can Hemophan membranes be used with organic solvents? A4: As a form of regenerated

cellulose, Hemophan membranes have good resistance to a wide range of common organic

solvents, including alcohols, acetone, and acetonitrile. However, compatibility can be affected

by concentration, temperature, and duration of exposure. Always consult a chemical

compatibility chart for modified cellulose membranes before use.

Quantitative Data Summary
The following tables summarize typical specifications and chemical compatibility for

Hemophan and its base material, regenerated cellulose.

Table 1: Typical Specifications of Hemophan Hollow Fiber Membranes
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Parameter Typical Value Notes

Membrane Material
Diethylaminoethyl (DEAE)

Modified Cellulose

Based on Regenerated

Cellulose (RC)

Typical MWCOs
3.5 kDa, 8 kDa, 10 kDa, 20

kDa

Selection depends on the

specific application.

Fiber Inner Diameter ~200 µm

Standard dimension for

efficient surface area-to-

volume ratio.[2]

Fiber Wall Thickness ~8 µm
Thinner walls can increase

diffusion rates.[2]

pH Stability Range 2 - 12
Suitable for a wide variety of

buffer systems.[5]

Temperature Range 4 - 60 °C

Higher temperatures can

increase dialysis rates but may

affect sample stability.[5]

Table 2: Chemical Compatibility of Regenerated Cellulose Membranes
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Chemical Agent Compatibility

Acids (Dilute)

Acetic Acid (5%) Recommended

Hydrochloric Acid (1 M) Limited Exposure

Bases (Dilute)

Ammonium Hydroxide (25%) Recommended

Sodium Hydroxide (3N) Recommended

Alcohols

Methanol, Ethanol, Isopropanol Recommended

Organic Solvents

Acetone Recommended

Acetonitrile Recommended

Dimethyl Sulfoxide (DMSO) Recommended

Hexane Recommended

Other

Guanidine-HCl (6M) Recommended

Urea (8M) Recommended

Compatibility ratings are general guidelines. It is strongly recommended to test for your specific

conditions.

Troubleshooting Guide
Problem: The dialysis process is extremely slow.

Potential Cause 1: Inadequate Concentration Gradient. The driving force of dialysis is the

concentration difference between the sample and the dialysis buffer (dialysate).
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Solution: Increase the volume of the dialysate. A buffer-to-sample volume ratio of at least

200:1 is recommended. Perform multiple buffer changes; for example, dialyze for 2 hours,

change the buffer, dialyze for another 2 hours, then change the buffer again for an

overnight dialysis.[6]

Potential Cause 2: Insufficient Agitation. A layer of solution near the membrane surface can

become depleted of the concentration gradient, slowing diffusion.

Solution: Ensure the dialysate is being stirred gently with a magnetic stir bar. The agitation

should be sufficient to create a small vortex but not so vigorous that it could damage the

dialysis unit.

Potential Cause 3: Low Temperature. Diffusion is slower at lower temperatures.

Solution: If your sample is thermally stable, perform the initial dialysis steps at room

temperature before moving to 4°C for overnight incubation.[6]

Potential Cause 4: Incorrect MWCO. If the membrane pores are too small, the diffusion of

small molecules will be impeded.

Solution: Verify that the chosen MWCO is appropriate for the contaminants you wish to

remove.

Problem: My sample volume has significantly increased after dialysis.

Potential Cause: Osmotic Imbalance. If your sample has a very high concentration of

macromolecules (like proteins), it can be osmotically potent, drawing water from the dilute

dialysate into the sample chamber.[7]

Solution 1: Perform the dialysis in a stepwise fashion. Instead of dialyzing directly against

a salt-free buffer, first dialyze against a buffer with an intermediate salt concentration to

reduce the osmotic shock.

Solution 2: If some dilution is acceptable, this effect may not be a critical issue. If the final

concentration is important, consider using a sample concentration technique after dialysis

is complete.
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Problem: My sample recovery is low, or my protein has precipitated.

Potential Cause 1: Incorrect MWCO. The MWCO is a nominal value, and some loss of a

protein with a molecular weight close to the MWCO is possible.

Solution: Always choose an MWCO that is 2-3 times smaller than the molecular weight of

your target protein.

Potential Cause 2: Protein Precipitation. As the buffer is exchanged, the pH or ionic strength

of the sample may shift to a point where the protein is no longer soluble, causing it to

precipitate.

Solution: Ensure the target dialysis buffer has a pH and ionic strength that maintains the

solubility of your protein. Analyze the precipitate to confirm it is your protein of interest.

Potential Cause 3: Leakage. The dialysis unit may have been damaged or improperly

sealed.

Solution: Before adding your sample, inspect the hollow fiber cartridge for any physical

damage. Ensure all connections and seals are secure. If a leak is suspected, the sample

may not be recoverable.

Potential Cause 4: Clogging/Fouling. Particulates or aggregates in the sample can clog the

pores of the hollow fibers, leading to pressure buildup and potential failure.

Solution: Clarify your sample by centrifugation or filtration (using a pre-filter) before loading

it into the dialysis system.

Visualized Workflows and Logic
The following diagrams illustrate a standard experimental workflow and a troubleshooting

decision process.
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Standard Dialysis Workflow for Buffer Exchange

1. Prepare Dialysis Buffer

2. Hydrate Membrane

3. Load Sample

4. Dialyze (2-4 hours)

5. Change Buffer

6. Dialyze (Overnight at 4°C)

7. Retrieve Sample

8. Analyze & Store

Click to download full resolution via product page
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Caption: A typical experimental workflow for buffer exchange using a Hemophan dialysis

system.

Troubleshooting Logic for Slow Dialysis Rate

Issue:
Slow Dialysis Rate

Is Buffer:Sample
Volume Ratio >200:1?

Is Dialysate
Being Agitated?

  Yes

Action:
Increase buffer volume
and change frequently.

No  

Is Experiment
at Room Temp?

  Yes

Action:
Add stir bar and stir

gently to create vortex.

No  

Action:
Increase temp if sample

is stable. Otherwise,
accept slower rate.

No  
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Click to download full resolution via product page

Caption: A decision-making diagram for troubleshooting a slow dialysis experiment.

Detailed Experimental Protocol
Objective: To perform a buffer exchange on a 10 mL protein sample, moving it from a high-salt

buffer (e.g., Elution Buffer with 500 mM NaCl) to a low-salt storage buffer (e.g., PBS, pH 7.4).

Materials:

Hemophan Hollow Fiber Dialysis Cartridge (e.g., 10 kDa MWCO)

Peristaltic pump with appropriate tubing

10 mL protein sample

2 L Storage Buffer (e.g., PBS, pH 7.4)

Magnetic stirrer and stir bar

2 L Beaker or container

Clamps and fittings for tubing

Methodology:

System Preparation:

Prepare 2 L of the desired final storage buffer and place it in a beaker on a magnetic

stirrer. Add a stir bar and begin gentle stirring.

If the Hemophan cartridge is new or has been stored in a preservative solution, flush it

according to the manufacturer's instructions, typically with purified water.

Membrane Hydration:

Before introducing the sample, equilibrate the cartridge by pumping the final storage buffer

through both the sample (lumen) side and the dialysate (shell) side of the hollow fibers for
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10-15 minutes. This ensures the membrane is fully hydrated and the environment is

primed with the target buffer.

Sample Loading:

Stop the pump. Carefully load the 10 mL protein sample into the sample loop or reservoir

that feeds the lumen (inside) of the hollow fibers. Ensure no air bubbles are introduced

into the system.

Initiate Dialysis:

Begin recirculating the protein sample through the inside of the hollow fibers using the

peristaltic pump at a gentle flow rate recommended by the manufacturer.

Simultaneously, ensure the external dialysis buffer is being stirred to maintain an effective

concentration gradient.

First Dialysis Stage:

Allow the dialysis to proceed for 2-4 hours at room temperature (if the protein is stable) or

at 4°C.

Buffer Exchange:

Stop the pump. Discard the 2 L of dialysis buffer, which now contains the unwanted small

molecules from the original sample buffer.

Refill the beaker with 2 L of fresh, cold (4°C) storage buffer.

Second Dialysis Stage (Overnight):

Resume pumping the sample and stirring the dialysate. Let the dialysis proceed overnight

(12-18 hours) at 4°C to ensure near-complete buffer exchange.

Sample Retrieval:

Stop the pump. Carefully collect the dialyzed protein sample from the sample loop. To

maximize recovery, you may flush the sample side of the cartridge with a small, precise
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volume of fresh storage buffer and combine it with the retrieved sample.

Analysis and Storage:

Measure the final volume and protein concentration of your sample.

Proceed with your downstream application or store the protein sample at the appropriate

temperature (e.g., -80°C).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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